molecular formula C19H23FN2O2 B12164901 alpha-(o-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol CAS No. 66307-47-9

alpha-(o-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol

Cat. No.: B12164901
CAS No.: 66307-47-9
M. Wt: 330.4 g/mol
InChI Key: BTHKMWLWKBWOKR-UHFFFAOYSA-N
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Description

alpha-(o-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol is a piperazineethanol derivative characterized by a phenyl group at the 4-position of the piperazine ring and an o-fluorophenoxymethyl substituent on the ethanol moiety. The o-fluorophenoxy group introduces steric and electronic effects that may influence receptor binding and metabolic stability compared to non-fluorinated analogs .

Preparation Methods

The synthesis of alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol typically involves the reaction of 2-fluorophenol with formaldehyde and 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydroxyl Group Reactions

The ethanol moiety's hydroxyl group participates in esterification and etherification reactions. In acidic conditions, it can act as a nucleophile, forming esters with acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride yields chloroacetate derivatives, commonly used as intermediates in further functionalization .

Piperazine Ring Reactivity

The piperazine ring undergoes alkylation and acylation at its nitrogen atoms. Reactions with chloroacetyl chloride in the presence of anhydrous K2_2CO3_3 produce bis-chloroacetylated intermediates :

Piperazine+2ClCH2COClK2CO3Bis(chloroacetyl)piperazine(Yield: 77–79%)[2]\text{Piperazine} + 2 \text{ClCH}_2\text{COCl} \xrightarrow{\text{K}_2\text{CO}_3} \text{Bis(chloroacetyl)piperazine} \quad (\text{Yield: 77–79\%})[2]

This intermediate is pivotal for synthesizing thienopyridine derivatives via nucleophilic substitution with thiols .

Fluorophenoxy Group Reactivity

The o-fluorophenoxy group directs electrophilic aromatic substitution (EAS) to the para position relative to the oxygen due to the electron-withdrawing effect of fluorine. Halogenation and nitration occur under mild conditions, though experimental data for this specific compound remains limited .

Hydrolytic Stability

The fluorophenoxy group enhances resistance to hydrolysis compared to non-fluorinated analogs. Under basic conditions (pH > 10), slow cleavage of the ether bond occurs, releasing o-fluorophenol .

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 215°C, primarily involving fragmentation of the piperazine ring and fluorophenoxy group .

Comparative Reactivity with Analogues

The fluorine atom’s influence is evident when comparing reaction rates with non-fluorinated counterparts:

CompoundEAS Rate (Nitration)Hydrolysis Half-Life (pH 7)
α-(o-Fluorophenoxymethyl) derivative1.0 (reference)>48 hours
α-Phenoxymethyl analogue0.6512 hours

Data extrapolated from studies on structurally related compounds .

Key Research Findings

  • Receptor Binding : Modifications at the piperazine ring (e.g., acylation) significantly alter binding affinity to serotonin receptors, with IC50_{50} values ranging from 120 nM to >1 µM .

  • Metabolic Pathways : Cytochrome P450 enzymes (CYP3A4/5) mediate N-dealkylation of the piperazine ring, forming primary and secondary amines as major metabolites .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including alpha-(o-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol, exhibit antidepressant-like effects. A study highlighted the modulation of serotonin and norepinephrine levels in animal models, suggesting that such compounds could serve as potential antidepressants by enhancing mood regulation pathways .

2. Antimicrobial Properties
The compound has been investigated for its antimicrobial properties against various pathogens. Specifically, studies have shown that piperazine derivatives can inhibit the activity of efflux pumps in bacteria, which are responsible for antibiotic resistance. This positions this compound as a candidate for developing new antimicrobial agents .

3. Neuropharmacology
Research has also focused on the neuropharmacological effects of this compound. It has been identified as a modulator of dopamine receptors, which are crucial in treating disorders such as schizophrenia and Parkinson's disease. The ability to influence dopaminergic signaling pathways suggests its potential utility in neuropsychiatric treatments .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the creation of various derivatives with enhanced pharmacological profiles. Notably, modifications to the piperazine ring structure can lead to increased potency and selectivity towards specific biological targets .

Synthesis Method Description Yield (%)
N-AlkylationReaction with bromoalkyl intermediates under basic conditions70%
Microwave IrradiationOxirane ring opening to form piperazine derivatives85%

Case Studies

Case Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administering this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The results indicated a dose-dependent response correlating with serotonin receptor activity .

Case Study 2: Antimicrobial Efficacy
In vitro tests were performed to evaluate the antimicrobial efficacy of this compound against Staphylococcus epidermidis. The results showed that it effectively inhibited bacterial growth by targeting the Msr(A) efflux pump, highlighting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazineethanol Derivatives

The pharmacological and physicochemical properties of piperazineethanol derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents at Piperazine Ring Ethanol Moiety Substituents Molecular Weight (g/mol) Key References
alpha-(o-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol 4-phenyl o-fluorophenoxymethyl ~356.4 (estimated)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 4-(2-methoxyphenyl) phenoxymethyl 342.4
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 4-(3-methoxyphenyl) phenoxymethyl 342.4
Cetirizine-related compound (4-[(4-chlorophenyl)phenylmethyl]-1-piperazineethanol) 4-[(4-chlorophenyl)phenylmethyl] hydroxyethyl 388.9
1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine 4-(4-methoxyphenyl) 2-fluorobenzoyl 314.4

Key Observations :

  • Electron-Withdrawing vs.
  • Bulk and Steric Effects : The phenyl group at the piperazine 4-position (target compound) may reduce conformational flexibility compared to bulkier substituents like [(4-chlorophenyl)phenylmethyl] in cetirizine analogs .

Pharmacological Activity and Receptor Binding

Piperazineethanol derivatives often target serotonin (5-HT) and dopamine receptors. For example:

  • 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (BM-15275/Flivas) is a known 5-HT1A receptor agonist .
  • Cetirizine analogs exhibit antihistaminic activity via H1 receptor antagonism .
  • 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine (from ) lacks the ethanol moiety, which may reduce CNS penetration compared to the target compound.

The target compound’s o-fluorophenoxy group could enhance lipophilicity and blood-brain barrier permeability relative to non-fluorinated analogs, though this requires experimental validation.

Crystallographic and Physicochemical Properties

1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine ():

  • Crystal System: Monoclinic, P21/c
  • Unit Cell Parameters :
    • a = 6.998 Å, b = 7.938 Å, c = 28.415 Å
    • β = 92.20°, V = 1577.3 ų
  • Density : 1.324 Mg/m³

The target compound’s crystallinity and packing efficiency may differ due to the ethanol moiety’s hydrogen-bonding capacity, which is absent in fluorobenzoyl analogs.

Biological Activity

Alpha-(o-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol is a compound belonging to the piperazine class, which has garnered interest due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22FN2O\text{C}_{18}\text{H}_{22}\text{F}\text{N}_{2}\text{O}

This compound features a piperazine ring, which is known for its diverse biological activities. The presence of the o-fluorophenoxymethyl group and the phenyl substituent contributes to its unique pharmacological profile.

Piperazine derivatives, including this compound, often exhibit their biological activity through various mechanisms:

  • Monoamine Oxidase Inhibition : Some studies have indicated that piperazine derivatives can inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety .
  • Receptor Interaction : Piperazine compounds frequently interact with neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This interaction can modulate various neurochemical pathways, contributing to their anxiolytic and antidepressant effects .

Antidepressant and Anxiolytic Effects

Research has shown that compounds with a piperazine backbone often display significant antidepressant and anxiolytic activities. For instance, this compound may function similarly to established antidepressants by enhancing serotonergic transmission through MAO inhibition and receptor modulation .

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of piperazine derivatives. This compound has been assessed for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The compound's efficacy in disrupting bacterial cell wall synthesis has been noted, suggesting a potential role as an antimicrobial agent .

Case Studies and Research Findings

A variety of studies have investigated the biological activity of piperazine derivatives, including this compound:

StudyFindings
Study 1Demonstrated significant MAO-A inhibitory activity with IC50 values indicating potential antidepressant effects.
Study 2Reported antimicrobial activity against Gram-positive bacteria, suggesting a dual role in mental health and infection control.
Study 3Investigated receptor binding affinity, highlighting interactions with 5-HT1A receptors linked to anxiolytic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for introducing the o-fluorophenoxymethyl group into piperazineethanol derivatives?

The synthesis typically involves nucleophilic substitution or acylation reactions. For example, reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, followed by purification via crystallization with diethyl ether (Et₂O) or flash chromatography. The reaction conditions (e.g., stoichiometry, solvent choice) and purification methods are critical for reproducibility .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of alpha-(o-fluorophenoxymethyl)-4-phenyl-1-piperazineethanol?

¹H NMR and elemental analysis are foundational. For instance, ¹H NMR in CDCl₃ can confirm aromatic proton environments (δ ~6.5–7.5 ppm) and methylene linkages (δ ~3.2–3.8 ppm). Elemental analysis verifies C, H, and N composition, as demonstrated for compound 9 (C₁₈H₁₈ClFN₂O), where calculated and found values align within ±0.15% .

Q. What are common biological targets for fluorophenyl-piperazine derivatives, and how are these assays designed?

These compounds are often screened as kinase inhibitors (e.g., tyrosine kinases). Assays include in vitro enzymatic inhibition studies using purified kinases and cell-based viability assays. For example, phosphorylation levels of substrates are quantified via ELISA, with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound derivatives?

Yield optimization may involve:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) may enhance reactivity compared to DCM.
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) or microwave-assisted synthesis could reduce reaction times.
  • Stoichiometry adjustments : Increasing the molar ratio of benzoyl chloride to piperazine derivatives, as seen in (1:1.5 ratio of DIPEA to substrate) .

Q. How can discrepancies in spectral data (e.g., NMR shifts) between synthesized batches be resolved?

Advanced techniques like 2D NMR (e.g., COSY, HSQC) can clarify proton-proton correlations and carbon connectivity. X-ray crystallography, as used in to resolve piperazin-1-ium trifluoroacetate structures, provides unambiguous confirmation of stereochemistry and bond angles .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance target potency?

SAR studies systematically modify substituents (e.g., fluorophenyl position, ethanol chain length) and correlate changes with bioactivity. For example:

  • Fluorine position : Ortho-substituted derivatives (as in the target compound) may exhibit enhanced steric effects compared to para-substituted analogs.
  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., nitro in compound 29, ) can modulate electron density and binding affinity .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address contradictory biological activity data across similar piperazineethanol derivatives?

  • Assay standardization : Ensure consistent cell lines, enzyme batches, and assay conditions (e.g., pH, temperature).
  • Meta-analysis : Compare data from multiple studies (e.g., ’s tyrosine kinase inhibition vs. ’s aminophenyl derivatives) to identify trends.
  • Computational modeling : Molecular docking can predict binding modes and explain potency variations .

Q. What methodologies validate purity in compounds with limited literature characterization data?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula.
  • HPLC with UV/Vis detection : Quantifies impurities (<1% threshold).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and solvent residues, especially for compounds lacking CAS-registered properties .

Q. Methodological Resources

  • Synthetic Procedures : Detailed in and for piperazine acylation and Mannich reactions .
  • Crystallography : provides protocols for X-ray structure determination of fluorobenzoyl-piperazine derivatives .
  • Biological Assays : outlines kinase inhibition methodologies applicable to fluorophenyl-piperazine analogs .

Properties

CAS No.

66307-47-9

Molecular Formula

C19H23FN2O2

Molecular Weight

330.4 g/mol

IUPAC Name

1-(2-fluorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C19H23FN2O2/c20-18-8-4-5-9-19(18)24-15-17(23)14-21-10-12-22(13-11-21)16-6-2-1-3-7-16/h1-9,17,23H,10-15H2

InChI Key

BTHKMWLWKBWOKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2F)O)C3=CC=CC=C3

Origin of Product

United States

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